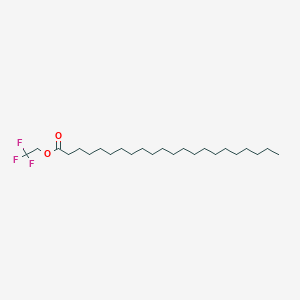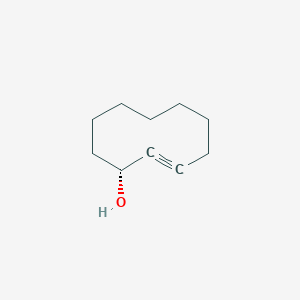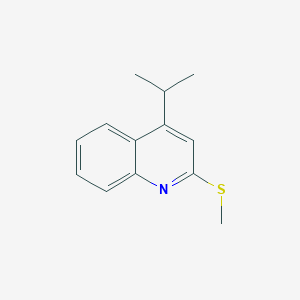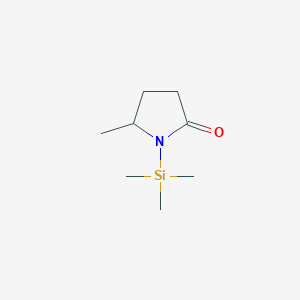![molecular formula C18H19Cl2N3OS B14251600 N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea CAS No. 176657-47-9](/img/structure/B14251600.png)
N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea typically involves the reaction of 2-chloroethylamine with 3-(2-chloro-10H-phenothiazin-10-yl)propyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl or phenothiazine moieties, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Azides, thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its pharmacological effects. The chloroethyl group may also participate in alkylation reactions, leading to modifications of biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Promethazine: An antihistamine with antiemetic properties, also a phenothiazine derivative.
Thioridazine: Another antipsychotic with a phenothiazine core structure.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its dual chloroethyl and phenothiazine moieties may result in a unique mechanism of action and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
176657-47-9 |
|---|---|
Molekularformel |
C18H19Cl2N3OS |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[3-(2-chlorophenothiazin-10-yl)propyl]urea |
InChI |
InChI=1S/C18H19Cl2N3OS/c19-8-10-22-18(24)21-9-3-11-23-14-4-1-2-5-16(14)25-17-7-6-13(20)12-15(17)23/h1-2,4-7,12H,3,8-11H2,(H2,21,22,24) |
InChI-Schlüssel |
KZEHVKQOXMPQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCNC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)

![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)

![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)




